BIIL-260 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

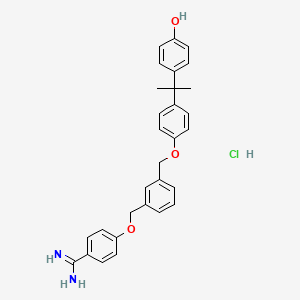

4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O3.ClH/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32;/h3-18,33H,19-20H2,1-2H3,(H3,31,32);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFHIWXKXUSXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BIIL-260 Hydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIL-260 hydrochloride is the salt form of BIIL-260, a potent and long-acting, orally active antagonist of the leukotriene B4 (LTB4) receptor. As the active metabolite of the prodrug amelubant (BIIL 284), it has been a subject of interest in the investigation of inflammatory pathways. This document provides a detailed technical overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and a summary of the clinical findings for its prodrug, amelubant. This guide is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, immunology, and drug development.

Chemical Properties and Structure

BIIL-260 is a synthetic small molecule with anti-inflammatory properties. The hydrochloride salt is the form often used in research settings.

| Property | Value | Source |

| IUPAC Name | 4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide hydrochloride | |

| Molecular Formula | C₃₀H₃₁ClN₂O₃ | N/A |

| Molecular Weight | 503.04 g/mol | N/A |

| CAS Number | 204974-93-6 (free base) |

Mechanism of Action

BIIL-260 is a potent and selective antagonist of the high-affinity leukotriene B4 receptor, BLT1. Leukotriene B4 is a powerful lipid mediator involved in inflammatory responses, acting as a potent chemoattractant for neutrophils and other leukocytes. By competitively and reversibly binding to the BLT1 receptor, BIIL-260 blocks the downstream signaling cascade initiated by LTB4. This inhibition of LTB4 signaling mitigates the recruitment and activation of inflammatory cells, thereby exerting its anti-inflammatory effects.

Signaling Pathway of LTB4 Receptor and Inhibition by BIIL-260

The binding of LTB4 to its G protein-coupled receptor, BLT1, triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Subsequently, downstream signaling pathways, such as the MAPK/ERK and NF-κB pathways, are activated, culminating in chemotaxis, degranulation, and the production of pro-inflammatory cytokines. This compound acts by blocking the initial binding of LTB4 to the BLT1 receptor, thus preventing the initiation of this inflammatory cascade.

Quantitative In Vitro and In Vivo Data

BIIL-260 has demonstrated high potency in various preclinical assays. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of BIIL-260

| Assay | Species/Cell Line | Parameter | Value (nM) | Reference |

| LTB4 Receptor Binding | Human Neutrophil Membranes | Kᵢ | 1.7 | |

| LTB4-induced Ca²⁺ Release | Human Neutrophils | IC₅₀ | 0.82 |

Table 2: In Vivo Efficacy of Amelubant (BIIL 284), the Prodrug of BIIL-260

| Model | Species | Endpoint | ED₅₀ (mg/kg, p.o.) | Reference |

| LTB4-induced Ear Inflammation | Mouse | Inhibition of inflammation | 0.008 | |

| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of chemotaxis | 0.03 | |

| LTB4-induced Neutropenia | Monkey | Inhibition of neutropenia | 0.004 | |

| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 expression | 0.05 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard pharmacological assays and the methods described in the cited literature.

LTB4 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of BIIL-260 for the LTB4 receptor.

Methodology:

-

Membrane Preparation: Isolate membranes from human neutrophils.

-

Reaction Mixture: In a reaction buffer, combine the neutrophil membranes, a fixed concentration of radiolabeled [³H]LTB4, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

LTB4-Induced Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to LTB4 in the presence of BIIL-260.

Methodology:

-

Cell Preparation: Isolate human neutrophils from peripheral blood.

-

Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Incubation with Antagonist: Incubate the dye-loaded cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a fixed concentration of LTB4.

-

Measurement: Measure the changes in fluorescence intensity over time using a fluorometer or a fluorescence microscope. The ratio of fluorescence at different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the LTB4-induced calcium response.

Preclinical and Clinical Development of Amelubant (BIIL 284)

BIIL-260 is the active metabolite of the prodrug amelubant (BIIL 284). The majority of clinical development has focused on amelubant.

Preclinical Pharmacokinetics

Following oral administration, amelubant is rapidly metabolized by esterases to BIIL-260. BIIL-260 is then further metabolized, including glucuronidation to BIIL 315, which also exhibits high affinity for the LTB4 receptor.

Clinical Trials of Amelubant

Amelubant has been investigated in clinical trials for several inflammatory conditions, including rheumatoid arthritis and cystic fibrosis.

-

Rheumatoid Arthritis: A phase II clinical trial in patients with active rheumatoid arthritis showed that amelubant produced only modest improvements in disease activity, suggesting that LTB4 may not be a major contributor to the inflammatory process in this disease.

-

Cystic Fibrosis: A phase II trial in patients with cystic fibrosis was terminated early due to an increased risk of adverse pulmonary events in the treatment group. This outcome highlights the complexity of targeting inflammatory pathways in the context of chronic infections.

Conclusion

This compound is a potent and selective LTB4 receptor antagonist with well-characterized in vitro and in vivo anti-inflammatory activity. Its mechanism of action, involving the blockade of LTB4-mediated signaling, makes it a valuable research tool for investigating the role of the LTB4 pathway in various physiological and pathological processes. While the clinical development of its prodrug, amelubant, has faced challenges, the preclinical profile of BIIL-260 underscores the potential of LTB4 receptor antagonism as a therapeutic strategy for certain inflammatory conditions. Further research may elucidate specific contexts where the targeted inhibition of the LTB4 pathway could be beneficial.

BIIL-260 Hydrochloride: A Deep Dive into a Potent LTB4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIIL-260 hydrochloride, a potent and long-acting, orally active antagonist of the leukotriene B4 (LTB4) receptor. BIIL-260 is the active metabolite of the prodrug BIIL-284 (amelubant). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its associated signaling pathways and metabolic conversion.

Core Compound Profile

This compound is a high-affinity antagonist for the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. It interacts with the LTB4 receptor in a saturable, reversible, and competitive manner.[1][2][3][4] This antagonistic action underlies its significant anti-inflammatory properties.[1][2][3][4]

BIIL-260 is an active metabolite derived from the prodrug BIIL-284 (amelubant) through metabolism by ubiquitous esterases.[5] BIIL-284 itself has negligible binding affinity for the LTB4 receptor.[6] Following administration, BIIL-284 is converted to BIIL-260, which can be further metabolized to its glucuronidated form, BIIL-315. Both BIIL-260 and BIIL-315 are potent antagonists of the LTB4 receptor.[6]

Chemical Structure:

-

IUPAC Name: 4-((3-((4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)methyl)benzyl)oxy)benzimidamide hydrochloride

-

Chemical Formula: C₃₀H₃₁ClN₂O₃

-

Molecular Weight: 503.04 g/mol

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and inhibitory concentrations for BIIL-260 and its related compounds.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Cell Type | Kᵢ (nM) | Reference |

| BIIL-260 | LTB4 | Human Neutrophil Membranes | 1.7 | [1][2][3][4] |

| BIIL-315 | LTB4 | Human Neutrophil Membranes | 1.9 | [6] |

| BIIL-284 (Prodrug) | LTB4 | Vital Cells and Membranes | 221 - 230 | [3] |

Table 2: In Vitro Functional Antagonism

| Compound | Assay | Cell Type | IC₅₀ (nM) | Reference |

| BIIL-260 | LTB4-induced Ca²⁺ release | Human Neutrophils | 0.82 | [2][4] |

| BIIL-315 | LTB4-induced Ca²⁺ release | Human Neutrophils | 0.75 | [6] |

Mechanism of Action and Signaling Pathway

BIIL-260 exerts its pharmacological effects by competitively blocking the binding of leukotriene B4 (LTB4) to its high-affinity G protein-coupled receptor (GPCR), BLT1. LTB4 is a potent lipid mediator involved in inflammatory responses, attracting and activating leukocytes such as neutrophils.[6] By antagonizing the BLT1 receptor, BIIL-260 inhibits the downstream signaling cascade initiated by LTB4.

The binding of LTB4 to BLT1 typically leads to the activation of G proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium is a key second messenger that mediates various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species in inflammatory cells.[7] BIIL-260 effectively blocks this LTB4-induced calcium mobilization.[2][4]

Caption: LTB4 Signaling Pathway and BIIL-260 Antagonism.

Prodrug Metabolism

BIIL-260 is the active metabolite of the orally administered prodrug BIIL-284. This metabolic activation is a key feature of its pharmacological profile.

Caption: Metabolic activation of BIIL-284 to BIIL-260 and BIIL-315.

Clinical Trial Insights (BIIL-284 Prodrug)

A multi-center, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of the prodrug, BIIL-284, in patients with active rheumatoid arthritis (RA).

Table 3: BIIL-284 Clinical Trial in Rheumatoid Arthritis

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | 342 patients with active Rheumatoid Arthritis |

| Treatment Arms | BIIL-284 (5 mg, 25 mg, or 75 mg once daily) or Placebo |

| Primary Endpoint | Percentage of patients achieving American College of Rheumatology (ACR) 20 response |

| Results | No statistically significant differences were observed between the active treatment groups and the placebo group for the primary or secondary endpoints.[5][8] A higher, though not statistically significant, percentage of ACR20 responders was seen in the 25 mg and 75 mg BIIL-284 groups compared to placebo.[5][8] |

| Safety | All doses of BIIL-284 were reported to be safe and well-tolerated.[5][8] |

| Conclusion | The study concluded that LTB4 may not be a major contributor to the inflammatory process in RA, as the potent LTB4 receptor antagonist only produced modest improvements in disease activity.[8] |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize BIIL-260 are provided below.

Radioligand Binding Assay for LTB4 Receptor Affinity (Kᵢ)

This protocol outlines a competitive binding assay to determine the affinity of BIIL-260 for the LTB4 receptor.

Caption: Workflow for LTB4 Receptor Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation:

-

Isolate human neutrophils from the peripheral blood of healthy donors.

-

Prepare cell membranes through homogenization and centrifugation to isolate the membrane fraction containing the LTB4 receptors.

-

-

Binding Reaction:

-

In a multi-well plate, combine the prepared cell membranes with a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4).

-

Add varying concentrations of unlabeled this compound.

-

Include control wells with no unlabeled antagonist (total binding) and wells with a high concentration of an unlabeled LTB4 agonist (non-specific binding).

-

-

Incubation:

-

Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of BIIL-260 by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of BIIL-260 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Intracellular Calcium Mobilization Assay (IC₅₀)

This protocol describes a fluorescence-based assay to measure the ability of BIIL-260 to inhibit LTB4-induced increases in intracellular calcium.

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Detailed Steps:

-

Cell Preparation:

-

Isolate human neutrophils from the peripheral blood of healthy donors.

-

Resuspend the cells in a suitable buffer.

-

-

Fluorescent Dye Loading:

-

Load the neutrophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating the cells with the dye for approximately 60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

-

Compound Incubation:

-

Wash the dye-loaded cells to remove any extracellular dye.

-

Incubate the cells with varying concentrations of this compound or a vehicle control for a short period (e.g., 15 minutes) at 37°C.

-

-

LTB4 Stimulation and Data Acquisition:

-

Place the cell suspension in a fluorometer or a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells by adding a sub-maximal concentration of LTB4.

-

Immediately begin recording the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time (e.g., at excitation/emission wavelengths of 490/525 nm for Fluo-4).

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium levels.

-

Determine the peak fluorescence response for each concentration of BIIL-260.

-

Plot the percentage inhibition of the LTB4-induced calcium response against the concentration of BIIL-260.

-

Calculate the IC₅₀ value, which is the concentration of BIIL-260 that causes a 50% inhibition of the maximal LTB4-induced calcium mobilization.

-

Conclusion

This compound is a well-characterized, potent LTB4 receptor antagonist with significant anti-inflammatory potential demonstrated in preclinical models. Its mechanism of action, involving the competitive blockade of the BLT1 receptor and subsequent inhibition of calcium signaling, is well-understood. While the clinical trial of its prodrug, BIIL-284, in rheumatoid arthritis did not meet its primary efficacy endpoints, the compound's safety profile and potent in vitro and in vivo pharmacology make it a valuable tool for researchers investigating the role of the LTB4 pathway in various inflammatory diseases. The detailed protocols provided herein offer a foundation for the further study and characterization of this and other LTB4 receptor antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. researchgate.net [researchgate.net]

- 8. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BIIL-260 Hydrochloride (CAS: 192581-24-1): A Potent LTB4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIL-260 hydrochloride is a potent and long-acting, orally active antagonist of the leukotriene B4 (LTB4) receptor, with demonstrated anti-inflammatory properties. As the active metabolite of the prodrug amelubant (BIIL 284), BIIL-260 has been a subject of significant interest in the study of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways. All data is presented in structured tables for clarity, and complex biological and experimental workflows are visualized using detailed diagrams.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a pivotal role in the inflammatory cascade. It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation and stimulating the release of pro-inflammatory cytokines.[1] Consequently, antagonism of the LTB4 receptor represents a promising therapeutic strategy for a range of inflammatory conditions.

This compound has emerged as a key research tool in this area. It interacts with the LTB4 receptor in a saturable, reversible, and competitive manner, exhibiting high affinity.[2][3] This document serves as a detailed resource for researchers and drug development professionals working with or interested in this compound.

Physicochemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 192581-24-1 | [4] |

| Molecular Formula | C₃₀H₃₁ClN₂O₃ | [4] |

| Molecular Weight | 503.04 g/mol | [4] |

| IUPAC Name | 4-({3-[({4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl}oxy)methyl]phenyl}methoxy)benzamidine hydrochloride | [4] |

| Synonyms | BIIL-260 HCl, BIIL 260, BIIL260 | [4] |

Mechanism of Action

BIIL-260 is a selective antagonist of the high-affinity leukotriene B4 receptor, BLT1, and also the low-affinity receptor, BLT2.[5] By binding to these G protein-coupled receptors (GPCRs), BIIL-260 competitively inhibits the binding of endogenous LTB4. This blockade prevents the initiation of downstream signaling cascades that are crucial for the inflammatory response.

The primary mechanism involves the inhibition of LTB4-induced intracellular calcium mobilization.[2][6] LTB4 binding to its receptor typically activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This calcium influx is a critical second messenger that activates a variety of pro-inflammatory cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). BIIL-260 effectively abrogates this calcium signal, thereby dampening the inflammatory response.

LTB4 Signaling Pathway and Inhibition by BIIL-260

References

- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to BIIL-260 Hydrochloride: A Potent LTB4 Receptor Antagonist

This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of the leukotriene B₄ (LTB₄) receptor. It is intended for researchers, scientists, and professionals involved in drug development and inflammation research. This document details the molecule's physicochemical properties, mechanism of action, key experimental data, and relevant protocols.

Core Compound Details

BIIL-260 is the biologically active metabolite of the prodrug BIIL 284 (amelubant).[1][2] Following oral administration, BIIL 284 is metabolized by ubiquitous esterases into BIIL-260 and its subsequent glucuronidated form, BIIL 315.[1][2] Both BIIL-260 and BIIL-315 are potent antagonists of the LTB₄ receptor.[1]

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Synonyms | BIIL-260 HCl, BIIL 260 hydrochloride | [1] |

| CAS Number | 192581-24-1 (for hydrochloride) | [1] |

| Molecular Formula | C₃₀H₃₁ClN₂O₃ | [1] |

| Molecular Weight | 503.04 g/mol | [1] |

| Active Moiety (Free Base) | BIIL-260 | [3][4] |

| Free Base CAS Number | 204974-93-6 | [3][4] |

| Free Base Molecular Formula | C₃₀H₃₀N₂O₃ | [3][4] |

| Free Base Molecular Weight | 466.57 g/mol | [3] |

Mechanism of Action

This compound exerts its anti-inflammatory effects by acting as a competitive and reversible antagonist at the high-affinity leukotriene B₄ receptor 1 (BLT1), a G-protein coupled receptor (GPCR).[1][3][5] By blocking the binding of the potent lipid mediator LTB₄, BIIL-260 inhibits downstream signaling cascades that are crucial for the inflammatory response.[5] These inhibited processes include neutrophil chemotaxis, degranulation, oxidative burst, and intracellular calcium mobilization.[1][5]

The crystal structure of the LTB₄ receptor BLT1 in complex with BIIL-260 has been elucidated (PDB ID: 5X33), providing a detailed understanding of their interaction at the molecular level.[6] The amidine group of BIIL-260 occupies the sodium ion and water locations within the receptor, stabilizing it in an inactive state.[6]

Signaling Pathway of LTB₄ and Inhibition by BIIL-260

Caption: LTB4 signaling pathway and its inhibition by BIIL-260.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for BIIL-260 and its related compounds.

In Vitro Activity

| Compound | Assay | Species | Ki (nM) | IC₅₀ (nM) | Reference |

| BIIL-260 | LTB₄ Receptor Binding (Neutrophil Membranes) | Human | 1.7 | - | [1] |

| BIIL-260 | LTB₄-induced Ca²⁺ Release (Neutrophils) | Human | - | 0.82 | [1] |

| BIIL 315 | LTB₄ Receptor Binding (Neutrophil Membranes) | Human | 1.9 | - | [1] |

| BIIL 315 | LTB₄-induced Ca²⁺ Release (Neutrophils) | Human | - | 0.75 | [1] |

In Vivo Activity of Prodrug (BIIL 284)

| Model | Species | Endpoint | ED₅₀ (mg/kg, p.o.) | Reference |

| LTB₄-induced Ear Inflammation | Mouse | Inhibition of Edema | 0.008 | [1] |

| LTB₄-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Infiltration | 0.03 | [1] |

| LTB₄-induced Neutropenia | Monkey | Reversal of Neutropenia | 0.004 | [1] |

| LTB₄-induced Mac-1 Expression | Monkey | Inhibition of Expression | 0.05 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Radioligand Binding Assay for LTB₄ Receptor Affinity

This assay determines the binding affinity (Ki) of a compound to the LTB₄ receptor.

-

Membrane Preparation: Isolate cell membranes from human neutrophils or other cells endogenously or recombinantly expressing the BLT1 receptor.

-

Binding Reaction: In a competitive binding format, incubate the prepared membranes with a constant concentration of radiolabeled LTB₄ (e.g., [³H]LTB₄) and varying concentrations of the test compound (BIIL-260).

-

Incubation: Allow the reaction to reach equilibrium, typically for 60 minutes at 4°C.

-

Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value from the concentration-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit LTB₄-induced intracellular calcium release.

-

Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors.

-

Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, by incubating for approximately 60 minutes at 37°C.

-

Compound Incubation: Wash the dye-loaded cells and pre-incubate them with various concentrations of BIIL-260 or a vehicle control for 15-30 minutes at 37°C.

-

Stimulation: Stimulate the cells with a fixed concentration of LTB₄.

-

Measurement: Monitor the change in intracellular calcium concentration by measuring the fluorescence signal using a fluorometer or a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of BIIL-260 that causes a 50% inhibition of the LTB₄-induced calcium response.

General Experimental Workflow

Caption: General workflow for in vitro and in vivo characterization.

Clinical Development Context

The prodrug of BIIL-260, amelubant (BIIL 284), has been investigated in clinical trials for inflammatory conditions. A Phase 2 trial in patients with active rheumatoid arthritis showed only modest improvements in disease activity, suggesting that LTB₄ may not be a major contributor to the inflammatory process in this specific disease.[2][7] Another Phase 2 trial for lung disease in patients with cystic fibrosis was terminated early due to an increase in pulmonary-related serious adverse events in adults receiving the drug, highlighting potential risks of potent anti-inflammatory agents in the context of chronic infections.[8]

This technical guide provides a summary of the key characteristics of this compound. Researchers are encouraged to consult the primary literature for more detailed information.

References

- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. rcsb.org [rcsb.org]

- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of BIIL-260 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIL-260 hydrochloride is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties. This technical guide provides an in-depth overview of the pharmacological profile of BIIL-260, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a pivotal role in the initiation and amplification of the inflammatory cascade. Its primary functions include the chemoattraction and activation of neutrophils, leading to their recruitment to sites of inflammation and subsequent tissue damage. The biological effects of LTB4 are mediated through its high-affinity G-protein coupled receptor, the BLT1 receptor. Consequently, antagonism of the LTB4 receptor represents a promising therapeutic strategy for a range of inflammatory diseases.

BIIL-260 is a highly potent and long-acting, orally active antagonist of the LTB4 receptor.[1][2] It is the active metabolite of the prodrug amelubant (BIIL 284), which is rapidly converted to BIIL-260 by ubiquitous esterases following oral administration.[1][3][4] This prodrug strategy enhances oral bioavailability and in vivo efficacy.[1] This guide details the anti-inflammatory characteristics of BIIL-260, focusing on its receptor binding affinity, functional antagonism, and in vivo activity in preclinical models of inflammation.

Mechanism of Action

BIIL-260 exerts its anti-inflammatory effects by competitively and reversibly binding to the LTB4 receptor (BLT1).[1][2] This interaction is saturable and occurs with high affinity, effectively blocking the binding of endogenous LTB4 and preventing the downstream signaling cascade that leads to neutrophil activation and recruitment.[1][3] The antagonism of the LTB4 receptor by BIIL-260 inhibits key inflammatory responses such as intracellular calcium mobilization, chemotaxis, and the expression of adhesion molecules on neutrophils.[3]

LTB4 Receptor Signaling Pathway

The binding of LTB4 to its G-protein coupled receptor (GPCR), BLT1, initiates a series of intracellular events culminating in a pro-inflammatory response. The diagram below illustrates the signaling pathway inhibited by BIIL-260.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of BIIL-260 and its related compounds.

Table 1: In Vitro Potency of Amelubant and its Metabolites

| Compound | Assay | Species | Preparation | Potency (Ki) | Potency (IC50) | Reference |

| Amelubant (BIIL 284) | LTB4 Receptor Binding | Human | Neutrophil Membranes | >1000 nM | - | [1][3] |

| BIIL-260 | LTB4 Receptor Binding | Human | Neutrophil Membranes | 1.7 nM | - | [1][2][3] |

| BIIL-315 (Glucuronide of BIIL-260) | LTB4 Receptor Binding | Human | Neutrophil Membranes | 1.9 nM | - | [3] |

| BIIL-260 | LTB4-induced Ca²⁺ Release | Human | Neutrophils | - | 0.82 nM | [2][3] |

| BIIL-315 (Glucuronide of BIIL-260) | LTB4-induced Ca²⁺ Release | Human | Neutrophils | - | 0.75 nM | [3] |

Table 2: In Vivo Efficacy of Amelubant (BIIL 284)

| Model | Species | Endpoint | Route of Administration | Potency (ED50) | Reference |

| LTB4-induced Ear Inflammation | Mouse | Inhibition of Edema | Oral (p.o.) | 0.008 mg/kg | [3][4] |

| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Neutrophil Infiltration | Oral (p.o.) | 0.03 mg/kg | [3][4] |

| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | Oral (p.o.) | 0.004 mg/kg | [3][4] |

| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 Upregulation | Oral (p.o.) | 0.05 mg/kg | [3][4] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize BIIL-260 are provided below.

[³H]-LTB4 Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to the LTB4 receptor by measuring its ability to compete with a radiolabeled ligand.[1][5]

Methodology:

-

Membrane Preparation: Human neutrophils are isolated from fresh human blood. The cells are then lysed, and the cell membranes containing the LTB4 receptors are isolated by centrifugation.[1]

-

Incubation: The neutrophil membranes are incubated in a buffer solution containing a fixed concentration of [³H]-LTB4 and varying concentrations of the test compound (e.g., BIIL-260).[1]

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound [³H]-LTB4 from the free radioligand.[1]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [³H]-LTB4) using the Cheng-Prusoff equation.

LTB4-Induced Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration in neutrophils following stimulation with LTB4.[3][5]

Methodology:

-

Cell Preparation: Human neutrophils are isolated and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[3]

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer.

-

Compound Incubation: The dye-loaded cells are incubated with varying concentrations of the test compound or vehicle control.

-

Stimulation: The cells are stimulated with LTB4 in the presence or absence of the test compound.[3]

-

Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.

-

Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the LTB4-induced calcium response, is calculated.

Clinical Development

The prodrug of BIIL-260, amelubant (BIIL 284), has been investigated in clinical trials for inflammatory conditions, including rheumatoid arthritis and cystic fibrosis.[6][7] These studies aimed to evaluate the pharmacokinetics, safety, and efficacy of amelubant in patient populations.[6][7] The progression to clinical development underscores the potential of LTB4 receptor antagonism as a therapeutic approach for inflammatory diseases.

Conclusion

This compound is a potent and selective LTB4 receptor antagonist with robust anti-inflammatory activity demonstrated in both in vitro and in vivo models. Its high affinity for the BLT1 receptor and its ability to effectively block LTB4-mediated neutrophil activation highlight its potential as a therapeutic agent for the treatment of a variety of inflammatory disorders. The successful implementation of a prodrug strategy with amelubant (BIIL 284) further enhances its drug-like properties. The data and protocols presented in this guide provide a comprehensive foundation for further research and development in the field of LTB4-targeted anti-inflammatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. benchchem.com [benchchem.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

The Immunological Role of BIIL-260 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory activity. As the active metabolite of the prodrug BIIL-284 (amelubant), BIIL-260 competitively and reversibly binds to the high-affinity LTB4 receptor 1 (BLT1), a G-protein coupled receptor (GPCR), thereby inhibiting downstream inflammatory signaling cascades. This technical guide provides a comprehensive overview of the immunological role of BIIL-260, its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction to this compound

BIIL-260 is the active pharmacological entity derived from the oral administration of its prodrug, BIIL-284.[1] Ubiquitous esterases metabolize BIIL-284 into BIIL-260 and its glucuronidated metabolite, BIIL-315.[1] Both metabolites are potent antagonists of LTB4 receptors.[1] BIIL-260 exhibits high affinity for the LTB4 receptor on human neutrophil cell membranes, functioning as a competitive antagonist.[2][3] This interaction blocks the pro-inflammatory effects of LTB4, a powerful lipid mediator involved in attracting and activating leukocytes such as neutrophils and eosinophils.[4]

Mechanism of Action

Leukotriene B4 (LTB4) is a key mediator in inflammatory responses, produced from arachidonic acid via the 5-lipoxygenase pathway.[4][5] It exerts its effects by binding to the BLT1 receptor, a GPCR, which is primarily expressed on the surface of leukocytes.[6] This binding initiates a signaling cascade that leads to a range of inflammatory responses, including:

-

Chemotaxis: The directed migration of immune cells to the site of inflammation.[6]

-

Immune Cell Activation: Leading to degranulation and the release of reactive oxygen species.

-

Pro-inflammatory Gene Expression: Amplifying the inflammatory response through the production of cytokines and other mediators.[6]

The signaling cascade involves the activation of G-proteins, leading to downstream events such as increased intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) pathway.[7]

This compound acts by directly competing with LTB4 for binding to the BLT1 receptor.[2][3] By occupying the receptor's binding site, it prevents the downstream signaling events that trigger inflammation.[6] This blockade effectively reduces the recruitment and activation of inflammatory cells at the site of tissue injury or infection.[6]

Signaling Pathway of LTB4 and Inhibition by BIIL-260

Caption: LTB4 signaling pathway and its inhibition by BIIL-260.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for BIIL-260 and its related compounds.

| Compound | Parameter | Value | Assay System | Reference |

| BIIL-260 | Ki | 1.7 nM | LTB4 receptor on isolated human neutrophil cell membranes | [2][3] |

| BIIL-260 | IC50 | 0.82 nM | LTB4-induced intracellular Ca²⁺ release in human neutrophils | [2] |

| BIIL-284 (Prodrug) | Ki | 221 nM (vital cells), 230 nM (membranes) | LTB4 receptor | |

| BIIL-315 (Metabolite) | Ki | 1.9 nM | LTB4 receptor |

Table 1: In Vitro Activity of BIIL-260 and Related Compounds

| Compound | Model | Effect | Reference |

| BIIL-284 | LTB4-induced mouse ear inflammation | Inhibition | [1] |

| BIIL-284 | LTB4-induced transdermal chemotaxis in guinea pigs | Inhibition | [1] |

| BIIL-284 | LTB4-induced neutropenia in monkeys | Inhibition | [1] |

| BIIL-284 (10 mg/kg, once daily) | Therapeutic murine collagen-induced arthritis (CIA) model | Significantly inhibited disease progression and joint destruction | [1] |

| BIIL-284 (25 mg and 150 mg, once daily) | Rheumatoid Arthritis Patients | 100% inhibition of ex vivo LTB4-induced CD11b/CD18 upregulation on peripheral blood neutrophils | [1] |

Table 2: In Vivo and Ex Vivo Activity of the Prodrug BIIL-284

Experimental Protocols

Detailed methodologies for key immunological assays are provided below.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of BIIL-260 for the LTB4 receptor by measuring its ability to compete with a radiolabeled LTB4 ligand.

Caption: Workflow for a radioligand competition binding assay.

Protocol:

-

Membrane Preparation: Isolate human neutrophils from whole blood and prepare cell membrane fractions by homogenization and centrifugation.

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4), and varying concentrations of this compound in a suitable binding buffer.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of BIIL-260 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

LTB4-Induced Intracellular Calcium Mobilization Assay

This functional assay measures the ability of BIIL-260 to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by LTB4 in neutrophils.

Caption: Workflow for an LTB4-induced calcium mobilization assay.

Protocol:

-

Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to allow the dye to enter the cells.

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound for a defined period.

-

Measurement: Use a flow cytometer or a fluorescence plate reader to measure the baseline fluorescence of the cell suspension.

-

Stimulation: Add a fixed concentration of LTB4 to the cells to induce calcium mobilization.

-

Data Acquisition: Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence intensity for each concentration of BIIL-260. Plot the inhibition of the calcium response against the BIIL-260 concentration to calculate the IC50 value.

Clinical Relevance and Future Directions

References

- 1. mdpi.com [mdpi.com]

- 2. criver.com [criver.com]

- 3. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct cellular sources of Hepoxilin A3 and Leukotriene B4 are used to coordinate bacterial-induced neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

BIIL-260 Hydrochloride: A Technical Overview of its Binding Affinity to Leukotriene B4 Receptors BLT1 and BLT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1][2] The development of antagonists for these receptors is a key area of interest for novel anti-inflammatory therapies.[3] BIIL-260 is the active metabolite of the prodrug BIIL-284 and has been identified as a potent LTB4 receptor antagonist with anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of the binding affinity of BIIL-260 hydrochloride to BLT1 and BLT2, detailed experimental protocols for affinity determination, and an exploration of the associated signaling pathways.

Data Presentation: Binding Affinity of BIIL-260

BIIL-260 demonstrates high-affinity binding to the BLT1 receptor. It interacts with the LTB4 receptor in a saturable, reversible, and competitive manner.[4][5][6] While BIIL-260 and its metabolites are known to be potent antagonists for both BLT1 and BLT2 receptors, specific quantitative data for BLT2 binding is less readily available in the public domain.[6]

| Compound | Receptor | Assay System | Binding Affinity (Ki) | Reference |

| BIIL-260 | BLT1 | Isolated human neutrophil cell membranes | 1.7 nM | [4][5] |

| This compound | BLT1 | Isolated human neutrophil cell membranes | 1.7 nM | [7] |

| BIIL-260 | BLT2 | Not explicitly quantified in cited sources | Potent antagonist | [6] |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of a non-radiolabeled compound like BIIL-260 is typically achieved through a radioligand competition binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand that has a known affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the BLT1 and BLT2 receptors.

Materials:

-

Radioligand: [³H]-LTB4

-

Test Compound: this compound

-

Receptor Source: Membrane preparations from cells expressing human BLT1 or BLT2 (e.g., HEK293 cells) or from primary cells endogenously expressing the receptors (e.g., human neutrophils for BLT1).

-

Assay Buffer: Tris-HCl buffer containing MgCl2 and other necessary ions.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation:

-

Cells expressing the target receptor (BLT1 or BLT2) are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Competition Assay:

-

A fixed concentration of [³H]-LTB4 is incubated with the receptor-containing membranes.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through glass fiber filters under vacuum.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The filters, now containing the receptor-bound radioligand, are collected.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of [³H]-LTB4 versus the log concentration of BIIL-260.

-

The IC50 value (the concentration of BIIL-260 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualization

Signaling Pathways

Both BLT1 and BLT2 are G protein-coupled receptors that primarily couple to pertussis toxin-sensitive Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Activation of these receptors also leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Experimental Workflow

The following diagram illustrates the workflow for a radioligand competition binding assay to determine the binding affinity of BIIL-260.

References

- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for BIIL-260 Hydrochloride: In Vitro Characterization of a Potent LTB4 Receptor Antagonist

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BIIL-260 hydrochloride is a potent and long-acting, orally active antagonist of the leukotriene B4 (LTB4) receptor.[1] As an active metabolite of the prodrug BIIL 284, this compound exhibits high affinity for the LTB4 receptor on human neutrophils, a key cell type in the inflammatory cascade.[1] It interacts with the receptor in a competitive and reversible manner, making it a valuable tool for studying LTB4-mediated signaling pathways and for the development of novel anti-inflammatory therapeutics.

Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in a variety of inflammatory diseases. It exerts its effects by binding to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. Activation of these receptors on immune cells, such as neutrophils, triggers a cascade of intracellular events, including calcium mobilization, chemotaxis, and the release of pro-inflammatory mediators. By blocking the LTB4 receptor, this compound effectively inhibits these downstream signaling events, thereby reducing the inflammatory response.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its interaction with the LTB4 receptor on human neutrophils. The described assays include a competitive radioligand binding assay to determine the binding affinity (Ki) and a calcium mobilization assay to assess the functional antagonism (IC50) of the compound.

Data Presentation

| Parameter | Value | Cell Type | Assay Type |

| Ki | 1.7 nM | Human Neutrophils | Radioligand Binding Assay |

| IC50 | 0.82 nM | Human Neutrophils | LTB4-induced Calcium Mobilization |

Signaling Pathway and Experimental Workflow

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Materials and Reagents

-

This compound

-

Leukotriene B4 (LTB4)

-

[³H]LTB4 (radioligand)

-

Human whole blood (from healthy donors)

-

Density gradient medium (e.g., Ficoll-Paque™)

-

Red Blood Cell Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Probenecid

-

DMSO (Dimethyl sulfoxide)

-

Scintillation cocktail

-

Glass fiber filters

-

Multi-well plates (96-well)

-

Standard laboratory equipment (centrifuge, water bath, fluorometer/flow cytometer, liquid scintillation counter)

Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or function (typically ≤ 0.1%).

Protocol 1: Human Neutrophil Isolation

This protocol describes the isolation of neutrophils from human whole blood using density gradient centrifugation.[2][3][4]

-

Collect fresh human whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Carefully layer the whole blood onto an equal volume of density gradient medium in a centrifuge tube.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.

-

Collect the neutrophil-rich layer and the underlying erythrocyte layer.

-

To remove contaminating red blood cells, perform hypotonic lysis by adding Red Blood Cell Lysis Buffer. Incubate for 5-10 minutes at room temperature.

-

Centrifuge at 250 x g for 5 minutes and discard the supernatant.

-

Wash the neutrophil pellet with HBSS and resuspend in the appropriate assay buffer.

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.

Protocol 2: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the LTB4 receptor on human neutrophil membranes.

A. Preparation of Neutrophil Membranes:

-

Following isolation, resuspend a large pellet of neutrophils in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

Store the membrane preparation in aliquots at -80°C until use.

B. Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

Binding buffer

-

Neutrophil membrane preparation (final concentration of 20-50 µg protein/well)

-

A fixed concentration of [³H]LTB4 (e.g., 0.5-1.0 nM)

-

Increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or unlabeled LTB4 for the standard curve.

-

-

For total binding, add only [³H]LTB4 and membranes. For non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 1 µM) in addition to [³H]LTB4 and membranes.

-

Incubate the plate at 4°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

C. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: LTB4-Induced Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the inhibitory effect of this compound on LTB4-induced intracellular calcium mobilization in human neutrophils.

A. Cell Preparation and Dye Loading:

-

Resuspend isolated human neutrophils in HBSS containing calcium and magnesium at a concentration of 1-5 x 10⁶ cells/mL.

-

Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to prevent dye leakage.

-

Add the loading solution to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS and keep them at room temperature in the dark until the assay is performed.

B. Calcium Measurement:

-

Aliquot the Fluo-4 AM-loaded neutrophils into a 96-well black, clear-bottom plate.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.

-

Measure the baseline fluorescence using a fluorometer or flow cytometer (Excitation ~490 nm, Emission ~515 nm).

-

Stimulate the cells by adding a pre-determined concentration of LTB4 (typically at its EC50 or EC80 for calcium mobilization).

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

C. Data Analysis:

-

The calcium response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the percentage of inhibition of the LTB4-induced calcium response against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the maximal LTB4 response.

Troubleshooting

-

Low Neutrophil Yield/Viability: Ensure fresh blood is used and that all reagents are at the correct temperature. Avoid harsh vortexing of cell pellets.

-

High Non-Specific Binding in Radioligand Assay: Increase the number of washes, ensure filters are adequately pre-soaked in buffer, and consider adding BSA to the binding buffer.

-

Low Signal in Calcium Assay: Optimize the Fluo-4 AM loading concentration and time. Ensure the LTB4 stock is potent and has been stored correctly. Check the settings on the fluorometer/flow cytometer.

-

High Background Fluorescence in Calcium Assay: Ensure cells are thoroughly washed after dye loading. Use phenol (B47542) red-free media for the assay.

These protocols provide a framework for the in vitro pharmacological characterization of this compound. Optimization of specific parameters may be necessary depending on the laboratory setup and specific experimental goals.

References

Application Notes and Protocols for BIIL-260 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIL-260 hydrochloride is a potent and long-acting antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties.[1][2][3] It functions as the active metabolite of the prodrug BIIL 284.[4] this compound exerts its effects by competitively and reversibly binding to the high-affinity LTB4 receptors, BLT1 and BLT2, which are G protein-coupled receptors (GPCRs).[1][4][5] This binding inhibits the downstream signaling cascades initiated by LTB4, a key lipid mediator in inflammatory responses.[5][6] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on cell signaling, viability, apoptosis, and the cell cycle.

Mechanism of Action

This compound is a selective antagonist of the LTB4 receptors, BLT1 and BLT2. Upon binding of LTB4, these receptors, coupled with Gi/o proteins, activate downstream signaling pathways including Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/AKT/mTOR, and Mitogen-Activated Protein Kinase (MAPK/ERK).[7][8][9][10] This activation leads to a rise in intracellular calcium concentrations and subsequent cellular responses such as chemotaxis, proliferation, and cytokine release.[4][10][11] this compound effectively blocks these LTB4-induced events.

Signaling Pathway of LTB4 Receptor and Inhibition by this compound

Caption: LTB4 signaling and BIIL-260 HCl inhibition.

Quantitative Data

| Parameter | Value | Cell Type | Reference |

| Ki | 1.7 nM | Human Neutrophil Membranes | [1][11] |

| IC50 (Ca²⁺ Release) | 0.82 nM | Human Neutrophils | [3][4][11] |

Recommended Cell Lines

-

Human Neutrophils: Primary cells ideal for studying anti-inflammatory effects.[4]

-

HL-60 (Human Promyelocytic Leukemia): Can be differentiated into neutrophil-like cells and are a common model for studying neutrophil functions.

-

Pancreatic Cancer Cell Lines (e.g., MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, AsPC-1): These cell lines express LTB4 receptors and can be used to investigate the anti-proliferative and pro-apoptotic effects of this compound.[12][13][14][15]

-

Colorectal Cancer Cell Lines: LTB4 receptor signaling has been implicated in colorectal cancer progression.[7][16]

Experimental Protocols

General Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 7. Leukotriene B4 receptor knockdown affects PI3K/AKT/mTOR signaling and apoptotic responses in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. 5-Lipoxygenase and leukotriene B(4) receptor are expressed in human pancreatic cancers but not in pancreatic ducts in normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BLT2 is expressed in PanINs, IPMNs, pancreatic cancer and stimulates tumour cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leukotriene B4 receptor knockdown affects PI3K/AKT/mTOR signaling and apoptotic responses in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: BIIL-260 Hydrochloride for Neutrophil Chemotaxis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIL-260 hydrochloride is a potent, selective, and competitive antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2] LTB4 is a powerful lipid chemoattractant that plays a crucial role in the recruitment of neutrophils to sites of inflammation.[3] By blocking the LTB4/BLT1 signaling axis, this compound effectively inhibits downstream cellular responses in neutrophils, including intracellular calcium mobilization and, consequently, chemotaxis.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an inhibitor in neutrophil chemotaxis assays, a critical tool for studying inflammation and for the development of novel anti-inflammatory therapeutics. BIIL-260 is the active metabolite of the prodrug BIIL 284.[3]

Mechanism of Action

Leukotriene B4, synthesized from arachidonic acid via the 5-lipoxygenase pathway, binds to the G protein-coupled receptor BLT1 on the surface of neutrophils. This binding event triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux is a critical prerequisite for the activation of downstream effectors that regulate the cytoskeletal rearrangements necessary for cell polarization and directed migration towards the LTB4 gradient. This compound competitively binds to the BLT1 receptor, thereby preventing LTB4 from initiating this signaling cascade and inhibiting neutrophil chemotaxis.

Quantitative Data

| Parameter | Value | Cell Type | Assay | Reference |

| Ki | 1.7 nM | Human Neutrophil Membranes | [3H]LTB4 Binding Assay | [1] |

| IC50 | 0.82 nM | Human Neutrophils | LTB4-induced Ca2+ Release | [1] |

Signaling Pathway

Caption: LTB4/BLT1 signaling pathway in neutrophils and the inhibitory action of BIIL-260 HCl.

Experimental Protocols

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of neutrophils from whole human blood using density gradient centrifugation.

Materials:

-

Anticoagulated (ACD or EDTA) whole human blood

-

Ficoll-Paque PLUS

-

3% Dextran (B179266) in 0.9% NaCl

-

Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl)

-

Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

-

HBSS with Ca2+/Mg2+

-

Fetal Bovine Serum (FBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the anticoagulated blood 1:1 with HBSS without Ca2+/Mg2+.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Transfer the granulocyte/erythrocyte pellet to a new 50 mL conical tube.

-

Resuspend the pellet in HBSS without Ca2+/Mg2+ to a final volume of 50 mL and centrifuge at 250 x g for 10 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 20 mL of 3% dextran solution. Allow the erythrocytes to sediment by gravity for 20-30 minutes.

-

Carefully collect the neutrophil-rich supernatant and transfer to a new 50 mL conical tube.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

To lyse the remaining red blood cells, resuspend the pellet in 10 mL of RBC Lysis Buffer and incubate for 5-7 minutes at room temperature.

-

Stop the lysis by adding 40 mL of HBSS without Ca2+/Mg2+ and centrifuge at 250 x g for 10 minutes.

-

Wash the cell pellet twice with HBSS without Ca2+/Mg2+.

-

Resuspend the final neutrophil pellet in HBSS with Ca2+/Mg2+ and 0.5% FBS.

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a typical Boyden chamber (or transwell) assay to measure the effect of this compound on LTB4-induced neutrophil chemotaxis.

Materials:

-

Isolated human neutrophils

-

This compound

-

Leukotriene B4 (LTB4)

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Boyden chamber or transwell inserts (e.g., 3-5 µm pore size)

-

24-well or 96-well plates

-

Calcein-AM or other fluorescent cell viability dye

-

Fluorescence plate reader

-

Incubator (37°C, 5% CO2)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in chemotaxis buffer to the desired final concentrations.

-

Prepare a stock solution of LTB4 in ethanol. Further dilute in chemotaxis buffer to a final concentration that induces sub-maximal chemotaxis (typically in the low nanomolar range, to be determined empirically).

-

-

Assay Setup:

-

Add 600 µL (for 24-well plate) or 150 µL (for 96-well plate) of chemotaxis buffer containing LTB4 to the lower wells of the plate. For negative controls, add buffer without LTB4.

-

Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control - DMSO) for 15-30 minutes at 37°C.

-

Place the transwell inserts into the wells.

-

Add 100 µL (for 24-well plate) or 50 µL (for 96-well plate) of the pre-incubated neutrophil suspension to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, carefully remove the transwell inserts.

-

To quantify the migrated cells, add a fluorescent viability dye such as Calcein-AM to the lower wells and incubate for 30-60 minutes at 37°C.

-

Measure the fluorescence in the lower wells using a fluorescence plate reader with appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the number of migrated cells.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control (no chemoattractant) to determine the net migration.

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

-

Experimental Workflow

Caption: Workflow for the neutrophil chemotaxis assay using BIIL-260 HCl.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the LTB4/BLT1 axis in neutrophil-mediated inflammation. The provided protocols offer a framework for conducting robust and reproducible neutrophil chemotaxis assays to evaluate the inhibitory potential of this compound and other potential BLT1 antagonists. Careful optimization of experimental conditions, particularly chemoattractant and inhibitor concentrations, is recommended to achieve reliable and meaningful results.

References

Application Notes and Protocols: BIIL-260 Hydrochloride in the Collagen-Induced Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] It is the active metabolite of the prodrug BIIL 284.[4][5] Leukotriene B4 is a powerful inflammatory mediator and a potent chemoattractant for neutrophils, playing a significant role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis.[4][6] Animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model, have suggested that LTB4 is a critical mediator of the inflammatory cascade.[4] Consequently, antagonism of the LTB4 receptor presents a promising therapeutic strategy for inflammatory arthritis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively and reversibly binding to the high-affinity LTB4 receptor, BLT1.[1][2][5] This receptor is a G-protein coupled receptor (GPCR) found on the surface of various immune cells, including neutrophils.[1][7] By blocking the binding of LTB4 to BLT1, this compound inhibits the downstream signaling cascade that leads to neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators.[5] This ultimately disrupts the recruitment of inflammatory cells into the synovium, a key pathological feature of rheumatoid arthritis.[7]

LTB4 Signaling Pathway in Arthritis

Caption: LTB4 signaling pathway in arthritis.

Application in a Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease. The prodrug of BIIL-260, BIIL 284, has been shown to be effective in a murine CIA model. A study, citing unpublished observations, noted that oral administration of BIIL 284 at 10 mg/kg once daily significantly inhibited disease progression and joint destruction.[4]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and provide an illustrative example of the potential efficacy of this compound in a murine CIA model.

Table 1: In Vitro Activity of BIIL-260 and its Prodrug Metabolite

| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |